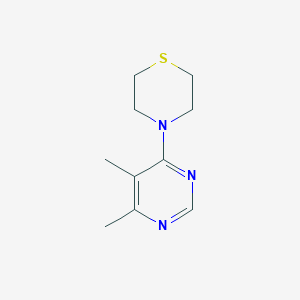

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

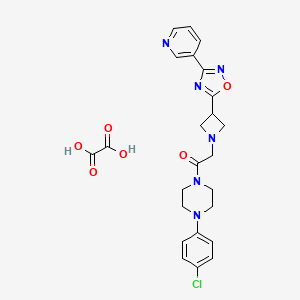

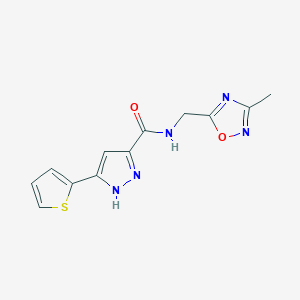

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C10H15N3S . It is a derivative of pyrimidine, a class of organic compounds that are widely used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C10H15N3O4S2/c1-16-9-8 (10 (17-2)12-7-11-9)19 (14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 . Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies. For example, 5-aminopyrazoles were converted to their corresponding N-acetamide and N-trifluoroacetamide derivatives by treating them with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively .Wissenschaftliche Forschungsanwendungen

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines are highlighted as privileged pharmacophores for the inhibition of PI3K and PIKKs, crucial for their role in the PI3K-AKT-mTOR pathway. This pathway is integral to cell growth, metabolism, and angiogenesis, making it a target for cancer research. The substitution of morpholine with non-nitrogen containing isosteres has led to the development of potent dual inhibitors of mTORC1 and mTORC2, showcasing the chemical's application in designing cancer therapeutics (Hobbs et al., 2019).

Synthetic Methods and Chemical Properties

The derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown importance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method for such compounds suggests their potential in drug development processes, emphasizing the relevance of these derivatives in synthesizing biologically active molecules (Lei et al., 2017).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and positive solvatochromism due to their twisted geometries. The ability of these compounds to act as pH sensors due to protonation at nitrogen atoms illustrates their application in developing colorimetric pH sensors and logic gates, underlying the material science application of pyrimidine derivatives (Yan et al., 2017).

Antimicrobial and Antifungal Activities

Research into the antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing heterocyclic compounds demonstrates the biological activity of pyrimidine derivatives. These studies indicate the potential of such compounds in developing antifungal agents, highlighting their application in addressing important types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrate the therapeutic applications of pyrimidine derivatives. This research aligns with the medicinal chemistry application, showcasing the potential of these derivatives in developing treatments for epilepsy (Severina et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating the secretion of insulin in a glucose-dependent manner .

Mode of Action

This compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby prolonging their action. This leads to increased insulin secretion, reduced glucagon release, and decreased hepatic glucose output, resulting in overall blood glucose level reduction .

Biochemical Pathways

The compound affects the incretin pathway . Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, enhancing the insulin response to glucose, slowing gastric emptying, and suppressing glucagon secretion .

Result of Action

The inhibition of DPP-IV by this compound leads to prolonged incretin action, resulting in improved glucose homeostasis . This includes enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose output, which collectively contribute to the reduction of blood glucose levels .

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors . Therefore, the development of new antiviral drugs based on pyrimidine derivatives is a promising area of research .

Eigenschaften

IUPAC Name |

4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARVMRLTBRUEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCSCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)